molecular formula C12H14N4O2S2 B4845178 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide

4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide

Cat. No. B4845178
M. Wt: 310.4 g/mol
InChI Key: GLFGYBJWPRGIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and has been used to study the role of these enzymes in various biological processes.

Mechanism of Action

4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide inhibits serine proteases by forming a covalent bond with the active site serine residue of the enzyme. This prevents the enzyme from catalyzing its substrate and results in the inhibition of its activity. 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide is a reversible inhibitor and can be removed from the enzyme by hydrolysis.
Biochemical and Physiological Effects:
4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various serine proteases such as trypsin, chymotrypsin, and thrombin. 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide has also been shown to inhibit the activity of other enzymes such as lipases and esterases. In addition, 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases and can be used to study their role in various biological processes. 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide is also a reversible inhibitor and can be removed from the enzyme by hydrolysis. However, 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide has some limitations for lab experiments. It is unstable in aqueous solutions and can degrade rapidly. 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide can also inhibit the activity of other enzymes such as lipases and esterases, which can lead to non-specific effects.

Future Directions

There are several future directions for the study of 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide. One area of research is the development of more stable and specific inhibitors of serine proteases. Another area of research is the study of the role of serine proteases in various diseases such as cancer and Alzheimer's disease. 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide can also be used in the development of new drugs for the treatment of these diseases. Finally, the study of 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide can lead to a better understanding of the structure and function of serine proteases and their inhibitors.
Conclusion:
In conclusion, 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide is a potent inhibitor of serine proteases that has been widely used in scientific research. It has several advantages for lab experiments but also has some limitations. The study of 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide can lead to a better understanding of the role of serine proteases in various biological processes and diseases. There are several future directions for the study of 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide, including the development of more stable and specific inhibitors of serine proteases and the study of the role of serine proteases in various diseases.

Scientific Research Applications

4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide has been widely used in scientific research as a serine protease inhibitor. It has been used to study the role of serine proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation. 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide has also been used to study the structure and function of serine proteases and their inhibitors.

properties

IUPAC Name

4-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c1-8-7-11(16-12(14-8)19-2)15-9-3-5-10(6-4-9)20(13,17)18/h3-7H,1-2H3,(H2,13,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFGYBJWPRGIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-YL]amino}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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